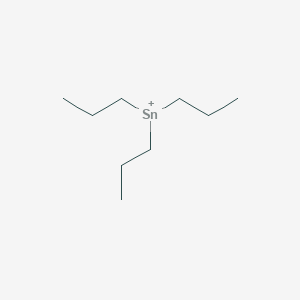

Tripropyltin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

2618-01-1 |

|---|---|

分子式 |

C9H21Sn+ |

分子量 |

247.97 g/mol |

IUPAC 名称 |

tripropylstannanylium |

InChI |

InChI=1S/3C3H7.Sn/c3*1-3-2;/h3*1,3H2,2H3;/q;;;+1 |

InChI 键 |

ZCGXGGMHFNGMEI-UHFFFAOYSA-N |

规范 SMILES |

CCC[Sn+](CCC)CCC |

产品来源 |

United States |

Foundational & Exploratory

Synthesis and preparation of Tripropyltin compounds

An In-depth Technical Guide to the Synthesis and Preparation of Tripropyltin Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for synthesizing and preparing this compound compounds. It is designed to serve as a practical resource for researchers in organometallic chemistry, materials science, and drug development. The document details key synthetic routes, provides specific experimental protocols, summarizes quantitative data, and illustrates reaction workflows using process diagrams.

Introduction

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have been a subject of intense study and application since their discovery by Edward Frankland in 1849[1]. Triorganotin compounds (R₃SnX), and specifically this compound derivatives, are versatile intermediates and reagents in organic synthesis. Their unique chemical properties make them valuable in processes such as the creation of biocidal agents, PVC stabilizers, and as precursors for more complex organometallic structures[2][3]. While their biological activity is of interest in drug discovery, their toxicity necessitates careful handling and containment[3][4][5][6]. This guide focuses on the primary pathways for the controlled synthesis of this compound compounds, including chlorides, oxides, and hydrides.

Core Synthetic Methodologies

The preparation of this compound compounds typically begins with the formation of a tetraorganotin precursor, tetrapropyltin ((C₃H₇)₄Sn), which is then converted to the desired this compound halide through a redistribution reaction. The primary methods for creating the initial tin-carbon bonds are the Grignard and Wurtz reactions.

Grignard Reaction

The most common and versatile method for synthesizing tetraalkyltin compounds is the Grignard reaction[1][7]. This involves reacting tin(IV) chloride (SnCl₄) with an excess of a Grignard reagent, in this case, propylmagnesium halide. The reaction is typically performed in an ether solvent like diethyl ether or tetrahydrofuran (THF) to ensure full substitution of the chloride atoms[7].

Reaction: SnCl₄ + 4 CH₃CH₂CH₂MgBr → (CH₃CH₂CH₂)₄Sn + 4 MgBrCl

Using an excess of the Grignard reagent helps drive the reaction to completion, yielding tetrapropyltin in high yields, often exceeding 90%[7].

Kocheshkov Redistribution Reaction

Once tetrapropyltin is synthesized, the most efficient route to this compound chloride is the Kocheshkov redistribution (or comproportionation) reaction[1]. This reaction involves heating tetrapropyltin with tin(IV) chloride. The stoichiometry of the reactants determines the primary product. To favor the formation of this compound chloride, a 3:1 molar ratio of tetrapropyltin to tin(IV) chloride is used.

Reaction: 3 (C₃H₇)₄Sn + SnCl₄ → 4 (C₃H₇)₃SnCl

This method is a cornerstone of industrial organotin production, allowing for the selective synthesis of tri-, di-, and mono-alkyltin halides from a tetraalkyltin precursor[1][8].

Wurtz Reaction

An alternative to the Grignard reaction is the Wurtz-type reaction, which couples an alkyl halide with tin(IV) chloride using an alkali metal, typically sodium[1][8][9][10]. This method can be more efficient for longer alkyl chains and avoids the need to pre-form a Grignard reagent[7].

Reaction: SnCl₄ + 4 CH₃CH₂CH₂Cl + 8 Na → (CH₃CH₂CH₂)₄Sn + 8 NaCl

While effective, the Wurtz reaction can be prone to side reactions and may offer less control compared to the Grignard pathway[11][12].

Synthesis of Other this compound Derivatives

This compound chloride is a versatile precursor for other important this compound compounds.

-

This compound Oxide ((C₃H₇)₃Sn)₂O: This compound is typically prepared by the hydrolysis of this compound chloride, often using an aqueous solution of a base like sodium hydroxide[13]. The oxide is a key intermediate for creating this compound esters and other derivatives. Reaction: 2 (C₃H₇)₃SnCl + 2 NaOH → ((C₃H₇)₃Sn)₂O + 2 NaCl + H₂O

-

This compound Hydride ((C₃H₇)₃SnH): Organotin hydrides are valuable reducing agents in organic synthesis. This compound hydride can be generated by reducing this compound chloride with a suitable hydride reagent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)[1][14][15]. The reduction of the corresponding oxide is also a common method[14][16][17]. Reaction (from chloride): 4 (C₃H₇)₃SnCl + LiAlH₄ → 4 (C₃H₇)₃SnH + LiCl + AlCl₃ Reaction (from oxide): 2 ((C₃H₇)₃Sn)₂O + NaBH₄ → 4 (C₃H₇)₃SnH + NaBO₂ (simplified)

Experimental Protocols

The following protocols are representative procedures for the synthesis of key this compound compounds. Caution: Organotin compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE)[4][5][6].

Protocol 1: Synthesis of Tetrapropyltin via Grignard Reaction

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

1-Bromopropane

-

Anhydrous diethyl ether or THF

-

Tin(IV) chloride (SnCl₄)

-

Saturated ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare the Grignard Reagent: In an oven-dried, 2-L, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel under a nitrogen atmosphere, add magnesium turnings. Add a single crystal of iodine as an initiator.

-

Slowly add a solution of 1-bromopropane in anhydrous diethyl ether to the magnesium turnings. The reaction should initiate spontaneously (indicated by heat and bubbling). If not, gentle warming may be required. Continue the addition at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of propylmagnesium bromide.

-

Reaction with Tin(IV) Chloride: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of tin(IV) chloride in anhydrous diethyl ether via the addition funnel with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours.

-

Workup: Cool the reaction mixture again in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation. The crude tetrapropyltin can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound Chloride via Kocheshkov Redistribution

Materials:

-

Tetrapropyltin

-

Tin(IV) chloride (SnCl₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine tetrapropyltin and tin(IV) chloride in a 3:1 molar ratio.

-

Heat the mixture under a nitrogen atmosphere. The reaction temperature is typically maintained around 200 °C for several hours. The progress of the reaction can be monitored by GC analysis or by observing changes in the refractive index of the mixture.

-

Upon completion, the reaction mixture consists almost entirely of this compound chloride.

-

Purify the product by vacuum distillation to obtain pure this compound chloride as a colorless liquid[18].

Protocol 3: Synthesis of Bis(this compound) Oxide

Materials:

-

This compound chloride

-

Sodium hydroxide (NaOH)

-

Water

-

Diethyl ether

Procedure:

-

Dissolve this compound chloride in diethyl ether in a round-bottom flask.

-

Slowly add an aqueous solution of sodium hydroxide with vigorous stirring.

-

Continue stirring at room temperature for 1-2 hours[13].

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water until the washings are neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield bis(this compound) oxide as a colorless liquid.

Quantitative Data Summary

The physical and spectroscopic properties of key this compound compounds are summarized below for easy reference and comparison.

Table 1: Physical Properties of this compound Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| This compound Chloride | (C₃H₇)₃SnCl | 283.43[5][18] | 123 / 17.3 hPa[18] | -23[18] | ~1.294[18] |

| Bis(this compound) Oxide | ((C₃H₇)₃Sn)₂O | 511.99[6] | N/A | N/A | N/A |

| This compound Hydride | (C₃H₇)₃SnH | 248.98 | N/A | N/A | N/A |

| Tetrapropyltin | (C₃H₇)₄Sn | 291.08 | 118 / 12 mmHg | -104 | 1.107 |

Table 2: Spectroscopic Data for this compound Derivatives

| Compound | Technique | Key Signals / Bands |

| This compound Hydride | IR Spectroscopy | Strong ν(Sn-H) band expected around 1800-1820 cm⁻¹ (by analogy to Bu₃SnH at 1814 cm⁻¹)[14] |

| This compound Chloride | ¹H NMR | Complex multiplets for propyl protons (CH₃, CH₂, CH₂-Sn) |

| This compound Chloride | ¹¹⁹Sn NMR | Chemical shift is characteristic of R₃SnCl compounds |

| This compound Chloride | IR Spectroscopy | Characteristic C-H stretching and bending vibrations for propyl groups.[4] |

Visualized Workflows and Pathways

The synthesis of this compound compounds can be visualized as a multi-step workflow starting from tin(IV) chloride.

Caption: General synthetic pathway for this compound compounds.

References

- 1. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 2. lupinepublishers.com [lupinepublishers.com]

- 3. publisher.uthm.edu.my [publisher.uthm.edu.my]

- 4. This compound chloride | C9H21ClSn | CID 16784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound chloride CAS 2279-76-7 | 808735 [merckmillipore.com]

- 6. Bis(this compound) oxide | C18H42OSn2 | CID 16682947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

- 8. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 9. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. Wurtz fittig reaction mechanism [unacademy.com]

- 12. Wurtz Reaction [organic-chemistry.org]

- 13. US2862944A - Process for the preparation of high purity alkyltin compounds - Google Patents [patents.google.com]

- 14. Tributyltin hydride - Wikipedia [en.wikipedia.org]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. JP3338130B2 - Preparation of trialkyltin hydride - Google Patents [patents.google.com]

- 17. US5288886A - Method of preparing trialkyl-tin hydrides - Google Patents [patents.google.com]

- 18. This compound chloride for synthesis 2279-76-7 [sigmaaldrich.com]

Tripropyltin (CAS 761-44-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripropyltin (TPT), with CAS number 761-44-4, is an organotin compound belonging to the trialkyltin family. While specific toxicological and mechanistic data for this compound are limited in the publicly available literature, significant insights can be drawn from the extensive research conducted on structurally similar and well-studied analogs such as tributyltin (TBT) and triphenyltin (TPT). These compounds are known for their potent biological activities, including neurotoxicity, immunotoxicity, and endocrine-disrupting effects. This technical guide synthesizes the available information on this compound and provides a comprehensive overview of its chemical properties, expected toxicological profile, and potential mechanisms of action, drawing necessary parallels from related organotin compounds to inform future research and drug development endeavors.

Chemical and Physical Properties

This compound, also known as this compound hydride or tripropylstannane, is a colorless liquid.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 761-44-4 | [2][3] |

| Molecular Formula | C₉H₂₂Sn | [1] |

| Molecular Weight | 249.00 g/mol | [3] |

| Boiling Point | 224.7 °C at 760 mmHg | [1] |

| Flash Point | 89.7 °C | [1] |

| Vapor Pressure | 0.134 mmHg at 25°C | [1] |

| Synonyms | This compound hydride, Tripropylstannane, Monohydrotripropylstannane | [3] |

Synthesis

The synthesis of this compound hydride typically involves the reduction of a this compound halide, such as this compound chloride. A general laboratory-scale synthesis protocol is outlined below, based on established methods for preparing organotin hydrides.

Experimental Protocol: Synthesis of this compound Hydride from this compound Chloride

Objective: To synthesize this compound hydride by the reduction of this compound chloride.

Materials:

-

This compound chloride

-

Reducing agent (e.g., lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄))

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)

Procedure:

-

Under an inert atmosphere (nitrogen or argon), a solution of this compound chloride in an anhydrous etheral solvent (diethyl ether or THF) is prepared in a flame-dried flask.

-

The solution is cooled in an ice bath.

-

A solution or slurry of the reducing agent in the same anhydrous solvent is slowly added to the cooled this compound chloride solution with constant stirring. The reaction is exothermic and the addition rate should be controlled to maintain a low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure the reaction goes to completion.

-

The reaction is then carefully quenched by the slow, dropwise addition of distilled water to decompose any excess reducing agent.

-

The resulting mixture is filtered to remove inorganic salts.

-

The organic layer is separated, washed with water, and dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure, and the crude this compound hydride can be purified by distillation.

Note: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Toxicological Profile

Quantitative Toxicological Data

| Compound | Test Type | Species | Route | Value | Reference |

| This compound chloride | Approximate Lethal Dose (ALD) | Mouse | Oral | > 1000 mg/kg | |

| Tributyltin chloride | LD50 | Rat | Oral | 129 mg/kg | [4] |

| Triphenyltin hydride | LD50 | Rat | Oral | 491 mg/kg | [5] |

Neurotoxicity

Triorganotin compounds are well-documented neurotoxicants. The neurotoxic effects of this compound are likely mediated through mechanisms similar to those observed for TBT and TPT, which include excitotoxicity and disruption of neuronal signaling.

Expected Mechanisms of Neurotoxicity:

-

Alteration of Ion Channels: this compound may alter the function of voltage-dependent sodium channels in neurons, leading to increased neuronal excitability.

-

Disruption of Glutamatergic Transmission: It is hypothesized that this compound can modify glutamatergic signaling by affecting calcium homeostasis in presynaptic terminals.

-

Inhibition of Aromatase: Similar to TBT and TPT, this compound may inhibit the enzyme aromatase in the brain, which is responsible for converting androgens to estrogens. This can disrupt neurodevelopment and function.

Experimental Protocol: In Vitro Assessment of Neurotoxicity

Objective: To assess the potential neurotoxic effects of this compound using a primary hippocampal neuron culture model.

Methodology:

-

Primary Neuron Culture: Isolate and culture primary hippocampal neurons from embryonic rodents.

-

Compound Exposure: Treat the cultured neurons with a range of concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Viability Assay: Assess cell viability using methods such as the MTT assay or LDH release assay to determine cytotoxic concentrations.

-

Electrophysiology: Utilize patch-clamp techniques to measure changes in ion channel activity and neuronal excitability in response to this compound exposure.

-

Calcium Imaging: Employ fluorescent calcium indicators to monitor changes in intracellular calcium concentrations, providing insights into disrupted signaling pathways.

-

Aromatase Activity Assay: Measure the activity of aromatase in neuron lysates to determine if this compound inhibits this key enzyme.

Immunotoxicity

Organotin compounds are known to be immunotoxic, with effects observed on various immune cells. The impact of this compound on the immune system is likely to involve the suppression of immune cell function.

Expected Mechanisms of Immunotoxicity:

-

Effects on Natural Killer (NK) Cells: this compound is expected to diminish the lytic function of NK cells, a critical component of the innate immune system. The immunotoxicity is likely correlated with the lipophilicity of the organotin compound.

-

Induction of Apoptosis in Thymocytes: Tributyltin has been shown to induce apoptosis in thymocytes, a key process in T-cell development. It is plausible that this compound exerts similar effects.

Experimental Protocol: Assessment of Immunotoxicity on Natural Killer (NK) Cells

Objective: To evaluate the effect of this compound on the cytotoxic function of primary human NK cells.

Methodology:

-

NK Cell Isolation: Isolate primary NK cells from human peripheral blood mononuclear cells (PBMCs).

-

Compound Exposure: Expose the purified NK cells to various concentrations of this compound for different durations (e.g., 1, 24, 48 hours).

-

Cytotoxicity Assay: Co-culture the treated NK cells with a target cell line (e.g., K562 cells) and measure the lysis of target cells using a standard chromium-51 release assay or a non-radioactive alternative.

-

ATP Level Measurement: Assess the intracellular ATP levels in NK cells following exposure to this compound as a measure of cellular energy metabolism and viability.

Endocrine Disruption

A significant body of evidence points to the endocrine-disrupting properties of organotin compounds. This compound is expected to interfere with hormonal signaling pathways.

Expected Mechanisms of Endocrine Disruption:

-

RXR and LXR Agonism: Organotins, including TPT, have been shown to act as agonists for the Retinoid X Receptor (RXR) and Liver X Receptor (LXR). This can lead to the disruption of cholesterol metabolism and steroidogenesis.

-

PPARγ Agonism: Organotins can also activate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis. This suggests a potential role for this compound in promoting the formation of fat cells.

-

Aromatase Inhibition: As mentioned in the context of neurotoxicity, inhibition of aromatase by this compound would have significant endocrine-disrupting effects by altering the balance of androgens and estrogens.

Signaling Pathways

The biological effects of this compound are likely mediated through the perturbation of key signaling pathways. Based on studies of related organotins, the LXR/RXR signaling pathway is a probable target.

LXR/RXR Signaling Pathway Disruption by Organotins

The Liver X Receptor (LXR) and Retinoid X Receptor (RXR) are nuclear receptors that form a heterodimer and play a crucial role in regulating cholesterol, fatty acid, and glucose homeostasis. Organotins can act as agonists for these receptors, leading to the transcription of target genes involved in lipid metabolism.

Caption: LXR/RXR signaling pathway activation by this compound.

Experimental Workflows

A logical workflow for assessing the toxicological profile of this compound would involve a tiered approach, starting with in vitro screening and progressing to more complex mechanistic studies.

Caption: Tiered workflow for toxicological assessment of this compound.

Analytical Methods

The determination of this compound in various matrices requires sensitive and specific analytical techniques due to its potential for bioaccumulation and toxicity at low concentrations.

Sample Preparation

-

Water Samples: Solid-phase extraction (SPE) is a common method for pre-concentrating organotins from aqueous samples.

-

Biological Tissues: Extraction with organic solvents, often followed by a clean-up step to remove interfering lipids, is typically employed.

Analytical Instrumentation

-

Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) or a flame photometric detector (FPD) is a widely used technique for the analysis of organotin compounds. Derivatization to a more volatile form is often necessary.

-

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) allows for the direct analysis of this compound without the need for derivatization.

Conclusion

This compound (CAS 761-44-4) is an organotin compound with a high potential for toxicity, mirroring the well-established adverse effects of its analogs, tributyltin and triphenyltin. While specific quantitative data for this compound remains scarce, the available information strongly suggests that it is a neurotoxic, immunotoxic, and endocrine-disrupting chemical. The probable mechanisms of action involve the disruption of critical signaling pathways, including the LXR/RXR pathway, and the inhibition of key enzymes such as aromatase. This technical guide provides a foundational understanding for researchers and professionals in drug development, highlighting the need for further investigation into the specific toxicological profile of this compound and emphasizing the importance of cautious handling and thorough risk assessment. The provided experimental protocols offer a starting point for such investigations.

References

An In-depth Technical Guide on the Core Mechanism of Action of Tripropyltin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the current understanding of the mechanism of action of tripropyltin, a toxic organotin compound. Due to the limited specific research on this compound, this document also draws upon the more extensive research on the closely related and structurally similar compound, tributyltin (TBT), to infer potential mechanisms of action. This approach is taken with the explicit understanding that while structural similarities suggest analogous biological activity, direct experimental verification for this compound is often lacking.

Core Mechanism of Action

This compound, like other trialkyltin compounds, is believed to exert its toxic effects through a multi-faceted mechanism primarily targeting cellular energy metabolism and disrupting key signaling pathways. The lipophilic nature of this compound allows it to readily cross cell membranes and interact with intracellular components.

The primary molecular target of trialkyltins is ATP synthase , a critical enzyme complex in the inner mitochondrial membrane responsible for the production of ATP. By inhibiting ATP synthase, this compound disrupts the cellular energy supply, leading to a cascade of downstream effects that contribute to its toxicity.

Furthermore, evidence from studies on tributyltin suggests that these compounds can modulate the activity of various signaling pathways, including those involving nuclear receptors and protein kinases, leading to a wide range of cellular responses, from altered gene expression to apoptosis.

Quantitative Data

The following table summarizes quantitative data from studies on the effects of tributyltin, which may serve as a proxy for understanding the potential potency of this compound.

| Compound | Effect | System | Concentration/Dose | Result | Reference |

| Tributyltin Chloride (TBTC) | Reduced ATP levels | Osteosarcoma 143B cybrids (Owti) | 15 nM | Significantly reduced ATP levels | [1] |

| Tributyltin Chloride (TBTC) | Reduced ATP levels | Adenocarcinoma A549 cybrids (Awt) | ≥ 90 nM | Significantly reduced ATP levels | [1] |

| Tributyltin (TBT) | Activation of PKC and PKD | Human NK cells | Not specified | Approximately 2-fold increase in phosphorylation/activation | [2] |

| Tributyltin (TBT) | Upregulation of ABCA1 expression | Ovine theca cells | 1 or 10 ng/ml | ~11-fold upregulation | [3] |

Key Signaling Pathways Affected by Trialkyltins

Based on studies of tributyltin, this compound likely impacts several critical signaling pathways:

-

Mitochondrial Apoptosis Pathway: Inhibition of ATP synthase and disruption of mitochondrial function can lead to the release of pro-apoptotic factors from the mitochondria, initiating the caspase cascade and ultimately leading to programmed cell death. Tributyltin has been shown to cause the translocation of pro-apoptotic proteins like Bax and Bad to the mitochondria.[4]

-

Endoplasmic Reticulum Stress Pathway: Disruption of calcium homeostasis, a known effect of tributyltin, can trigger the endoplasmic reticulum (ER) stress response, another pathway leading to apoptosis.[4] This involves the activation of calpain and the cleavage of caspase-12.[4]

-

Nuclear Receptor Signaling (LXR and RXR): Tributyltin has been demonstrated to upregulate the expression of cholesterol transporters like ABCA1 through the liver X receptor (LXR) and retinoid X receptor (RXR) signaling pathways.[3] This suggests that trialkyltins can act as endocrine disruptors by interfering with nuclear receptor function.

-

Protein Kinase C (PKC) and Protein Kinase D (PKD) Signaling: Tributyltin can activate PKC and PKD, which are key enzymes in signal transduction pathways that regulate various cellular functions.[2] Activation of these kinases can, in turn, affect downstream pathways such as the MAPK pathway.[2]

References

- 1. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 2. Activation of Protein Kinase C and Protein Kinase D in Human Natural Killer Cells: Effects of Tributyltin, Dibutyltin, and Tetrabromobisphenol A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The organotin triphenyltin disrupts cholesterol signaling in mammalian ovarian steroidogenic cells through a combination of LXR and RXR modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tributyltin induces apoptotic signaling in hepatocytes through pathways involving the endoplasmic reticulum and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Degradation of Tripropyltin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropyltin (TPT) is an organotin compound characterized by three propyl groups covalently bonded to a tin atom. While less studied than its counterparts Tributyltin (TBT) and Triphenyltin (TPT), TPT and its derivatives have been utilized as fungicides, bactericides, and molluscicides.[1] Given the known persistence and toxicity of other organotin compounds, understanding the environmental fate and degradation of this compound is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the current knowledge on the environmental persistence, bioaccumulation, and degradation pathways of this compound, supported by detailed experimental protocols and data presented for comparative analysis. Due to the limited availability of specific data for this compound, information from its close structural and functional analogs, Tributyltin (TBT) and Triphenyltin (TPT), is included to provide a more complete understanding, with this distinction clearly noted.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physical and chemical properties. The available data for this compound and its degradation products are summarized below.

| Property | This compound (TPT) | This compound chloride | Dipropyltin dichloride | Monopropyltin trichloride |

| CAS Number | 761-44-4 | 2279-76-7 | 867-36-7 | 1118-46-3 (analogue) |

| Molecular Formula | C9H22Sn | C9H21ClSn | C6H14Cl2Sn | C3H7Cl3Sn (analogue) |

| Molecular Weight | 247.96 g/mol | 283.43 g/mol [2] | 275.79 g/mol [3][4] | 282.16 g/mol (analogue) |

| Boiling Point | 224.7°C at 760 mmHg[1] | 123°C at 17.3 hPa[5] | 161°C at 25 Torr | - |

| Melting Point | - | -23.5°C[2] | 80-81°C[6] | - |

| Density | - | 1.2740 g/cm³ at 20°C[2] | - | - |

| Flash Point | 89.7°C[1] | 95°C[5] | 84°C[6] | - |

| Water Solubility | Sparingly soluble[7] | - | - | - |

| Appearance | Colorless, oily liquid[1] | Colorless liquid[8] | White fine crystalline powder | - |

Environmental Fate

The environmental fate of this compound is governed by a combination of biotic and abiotic processes that determine its persistence, transport, and potential for bioaccumulation.

Persistence and Degradation Pathways

This compound, like other tri-substituted organotins, undergoes sequential dealkylation in the environment, breaking down into less toxic di- and monopropyltin species, and ultimately to inorganic tin.[9] This degradation can be mediated by both biological organisms and abiotic factors.

Biotic Degradation:

Microorganisms play a significant role in the degradation of organotin compounds. While specific studies on this compound are limited, research on analogous compounds provides insight into the likely mechanisms. Bacteria of the genera Pseudomonas and Rhodococcus are known to degrade a wide range of organic pollutants, including aromatic and organometallic compounds.[10][11][12][13][14][15][16] For instance, Pseudomonas chlororaphis has been shown to degrade Triphenyltin to Diphenyltin.[10] The degradation of organotins by these bacteria is often an aerobic process.[9]

Abiotic Degradation:

Abiotic degradation of organotins primarily occurs through photodegradation and hydrolysis. Photodegradation, or the breakdown of compounds by sunlight, is a significant factor in the environmental fate of organotins, particularly in surface waters.[10] Hydrolysis, the reaction with water, can also contribute to the breakdown of organotin compounds, although the rates can be slow under typical environmental pH and temperature conditions.

The following diagram illustrates the proposed degradation pathway of this compound.

Bioaccumulation

The table below presents available data on the persistence and bioaccumulation potential of this compound and its analogues.

| Parameter | This compound (TPT) | Tributyltin (TBT) | Triphenyltin (TPT) |

| Half-life in water | Data not available | Days to weeks | Data not available |

| Half-life in sediment | Data not available | Years | Data not available |

| Half-life in soil | Data not available | Weeks to months | 47 - 140 days[17] |

| Log Kow | 3.31 (estimated)[18] | 3.2 - 4.5 | ~4.1 |

| Bioconcentration Factor (BCF) | Data not available | High (can exceed 10,000 in some species) | High |

Note: Data for TBT and TPT are provided as analogues due to the lack of specific data for this compound.

Experimental Protocols for Environmental Analysis

The analysis of organotin compounds in environmental matrices is challenging due to their low concentrations and the need for speciation. The following is a general protocol for the analysis of this compound in sediment samples, which can be adapted for other matrices such as water and biota.

Sample Preparation and Extraction

-

Sample Collection and Storage: Collect sediment samples using appropriate coring or grab sampling devices. Store samples in the dark at ≤ 6°C to minimize degradation.[19]

-

Extraction:

-

Weigh approximately 10-15 g of wet sediment into a vial.[20]

-

Spike the sample with a suitable internal standard, such as deuterated Tributyltin (TBT-d27), to correct for matrix effects and extraction inefficiencies.[20]

-

Add an extraction solvent. A common mixture is diethyl ether and hexane (80:20) containing 0.2% tropolone. Tropolone acts as a chelating agent to improve the extraction of more polar organotin species.[20] Other effective extraction solutions include a methanolic mixture of sodium acetate and acetic acid.[21]

-

Shake the mixture for a specified period (e.g., 1 hour) to ensure efficient extraction.[20]

-

Separate the organic layer for further processing.[20]

-

Derivatization

Since organotin compounds are generally not volatile enough for gas chromatography (GC) analysis, a derivatization step is required to convert them into more volatile forms.[22]

-

Alkylation: The most common derivatization technique is alkylation, which can be achieved using Grignard reagents (e.g., pentylmagnesium bromide) or sodium tetraethylborate (NaBEt4).[17][23]

-

For derivatization with NaBEt4, the extract is typically reacted with a freshly prepared solution of NaBEt4 in an appropriate solvent (e.g., ethanol or methanol) for about 30 minutes.[17]

-

Cleanup and Analysis

-

Cleanup: The derivatized extract may require cleanup to remove interfering compounds. This is often accomplished using column chromatography with silica gel.[20]

-

Instrumental Analysis: The final extract is analyzed by Gas Chromatography coupled with a detector, most commonly a Mass Spectrometer (GC-MS) or a Flame Photometric Detector (FPD).[17][24]

-

GC-MS Parameters: A typical GC-MS setup would involve a capillary column (e.g., HP-5MS), helium as the carrier gas, and a temperature program that allows for the separation of the derivatized organotin compounds.[25][26][27] The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.[25][27] this compound is often used as a surrogate standard in these analyses as it is not typically found in the environment.[28]

-

The following diagram outlines a general experimental workflow for the analysis of this compound in environmental samples.

Conclusion

The environmental fate and degradation of this compound are complex processes involving both biotic and abiotic pathways. While specific quantitative data for this compound remains limited, the behavior of analogous organotin compounds such as Tributyltin and Triphenyltin suggests that TPT is likely to be persistent in the environment, particularly in sediments, and has a high potential for bioaccumulation. The primary degradation pathway is sequential depropylation to less toxic di- and mono-propyltin species and finally to inorganic tin. Understanding these processes is essential for predicting the environmental risk associated with the use and disposal of this compound-containing products. Further research is needed to generate specific data on the environmental half-life, bioconcentration factors, and degradation kinetics of this compound to allow for a more accurate assessment of its environmental impact. The analytical methodologies outlined in this guide provide a robust framework for the sensitive and specific determination of this compound and its degradation products in various environmental matrices.

References

- 1. Cas 761-44-4,this compound | lookchem [lookchem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Dipropyltin dichloride - Wikipedia [en.wikipedia.org]

- 4. Dipropyltin dichloride | C6H14Cl2Sn | CID 93562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound chloride for synthesis 2279-76-7 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. TRI-N-PROPYLTIN CHLORIDE CAS#: 2279-76-7 [m.chemicalbook.com]

- 8. americanelements.com [americanelements.com]

- 9. researchgate.net [researchgate.net]

- 10. Degradation of Triphenyltin by a Fluorescent Pseudomonad - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Rhodococcus strains as a good biotool for neutralizing pharmaceutical pollutants and obtaining therapeutically valuable products: Through the past into the future [frontiersin.org]

- 12. Biodegradation potential of the genus Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Environmental Adaptability and Organic Pollutant Degradation Capacity of a Novel Rhodococcus Species Derived from Soil in the Uninhabited Area of the Qinghai-Tibet Plateau - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Membrane transport systems and the biodegradation potential and pathogenicity of genus Rhodococcus [frontiersin.org]

- 16. jabsonline.org [jabsonline.org]

- 17. gcms.labrulez.com [gcms.labrulez.com]

- 18. This compound | CAS#:761-44-4 | Chemsrc [chemsrc.com]

- 19. www2.gov.bc.ca [www2.gov.bc.ca]

- 20. www2.gov.bc.ca [www2.gov.bc.ca]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ysi.com [ysi.com]

- 25. agilent.com [agilent.com]

- 26. researchgate.net [researchgate.net]

- 27. chromatographyonline.com [chromatographyonline.com]

- 28. eurofins.com.au [eurofins.com.au]

The Bioaccumulation Potential of Tripropyltin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropyltin (TPT), an organotin compound, has garnered scientific attention due to its potential for persistence in the environment and subsequent bioaccumulation in living organisms. Understanding the mechanisms and extent of TPT bioaccumulation is critical for assessing its ecological risk and potential implications for human health. This technical guide provides a comprehensive overview of the bioaccumulation potential of TPT, detailing quantitative data, experimental protocols for its assessment, and insights into its molecular interactions within biological systems.

Data Presentation: Quantitative Bioaccumulation Data

The bioaccumulation of this compound is quantified using several key metrics, including the Bioconcentration Factor (BCF), Biomagnification Factor (BMF), and Trophic Magnification Factor (TMF). The following tables summarize the available quantitative data for TPT and the closely related, and more extensively studied, Tributyltin (TBT) for comparative purposes.

| Organism | Tissue/Whole Body | BCF (L/kg) | Exposure Duration | Reference |

| Scenedesmus obliquus (Alga) | Whole body | 11,400 | 7 days | [1] |

| Chironomus ripaius (Midge) | Whole body | 680 (pH 8) | Not specified | Agency for Toxic Substances and Disease Registry, 2005 |

| Chironomus ripaius (Midge) | Whole body | 510 (pH 5) | Not specified | Agency for Toxic Substances and Disease Registry, 2005 |

Table 1: Bioconcentration Factors (BCF) for this compound (TPT) in Various Organisms. The Bioconcentration Factor (BCF) is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding water.

| Food Web Location | TMF | Notes | Reference |

| Bohai Bay, China | 3.70 | Indicates trophic magnification in the marine food web. Concentrations of TPT increased with trophic level. | [2] |

Table 2: Trophic Magnification Factor (TMF) for this compound (TPT). The Trophic Magnification Factor (TMF) describes the increase in the concentration of a substance with each increasing trophic level in a food web. A TMF greater than 1 indicates that the substance is biomagnifying.

Experimental Protocols

The assessment of this compound's bioaccumulation potential relies on standardized experimental protocols. The following sections detail the methodologies for conducting bioaccumulation studies and for the analytical determination of TPT in biological matrices.

Bioaccumulation Testing: OECD 305 Guideline

The Organisation for Economic Co-operation and Development (OECD) Guideline 305 provides a framework for testing the bioaccumulation of chemicals in fish, which can be adapted for TPT.[3][4][5][6][7] The test consists of two phases: an uptake phase and a depuration phase.

1. Uptake Phase:

-

Test Organisms: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is selected.[8]

-

Exposure: Fish are exposed to a constant, sublethal concentration of TPT in the surrounding water (for BCF determination) or in their diet (for BMF determination).[4][5] The exposure duration is typically 28 days, or until a steady-state concentration in the fish tissue is reached.[3][6]

-

Sampling: Sub-samples of fish are taken at predetermined intervals to measure the concentration of TPT.

2. Depuration Phase:

-

Transfer: The remaining fish are transferred to a clean environment (TPT-free water or diet).

-

Sampling: Fish are sampled at intervals during the depuration phase to measure the decline in TPT concentration.

3. Calculation of Bioaccumulation Factors:

-

Bioconcentration Factor (BCF): The BCF is calculated as the ratio of the TPT concentration in the fish (at steady state) to the TPT concentration in the water.[7]

-

Biomagnification Factor (BMF): The BMF is calculated as the ratio of the TPT concentration in the fish to the TPT concentration in their diet.

Analytical Methodology for this compound in Biological Tissues

Accurate quantification of TPT in biological samples is crucial for bioaccumulation assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed and highly sensitive method.

1. Sample Preparation:

-

Homogenization: The biological tissue (e.g., fish muscle, liver) is homogenized to ensure a uniform sample.

-

Extraction: TPT is extracted from the homogenized tissue using an organic solvent.

-

Derivatization: TPT is converted to a more volatile derivative to facilitate GC analysis.

-

Clean-up: The extract is purified to remove interfering substances.

2. GC-MS Analysis:

-

Injection: The derivatized extract is injected into the gas chromatograph.

-

Separation: The components of the extract are separated based on their volatility and interaction with the GC column.

-

Detection and Quantification: The mass spectrometer identifies and quantifies the TPT derivative based on its unique mass-to-charge ratio.

Mandatory Visualization

Experimental Workflow for TPT Bioaccumulation Study (OECD 305)

Caption: Workflow for a fish bioaccumulation study of this compound following OECD Guideline 305.

Signaling Pathway Disruption by this compound

This compound has been shown to interfere with nuclear receptor signaling pathways, specifically by acting as a ligand for the Retinoid X Receptor (RXR). RXR forms heterodimers with other nuclear receptors, including the Liver X Receptor (LXR), to regulate gene expression involved in lipid metabolism and other cellular processes. Disruption of this pathway by TPT can lead to adverse biological effects.

Caption: Proposed mechanism of this compound (TPT) disruption of the LXR-RXR signaling pathway.

Conclusion

The available data indicates that this compound possesses a significant potential for bioaccumulation in aquatic organisms, as evidenced by its high Bioconcentration Factor in algae and its demonstrated ability to biomagnify through marine food webs. The disruption of the RXR signaling pathway represents a plausible molecular mechanism underlying its toxicity. Further research employing standardized protocols, such as the OECD 305 guideline, is essential to fully characterize the bioaccumulation kinetics of TPT across a wider range of species and environmental conditions. This knowledge is paramount for developing effective risk assessment strategies and regulatory measures to mitigate the potential environmental impact of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Trophic magnification of triphenyltin in a marine food web of Bohai Bay, North China: comparison to tributyltin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. onesearch.library.uwa.edu.au [onesearch.library.uwa.edu.au]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 6. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 7. oecd.org [oecd.org]

- 8. Bioaccumulation in Fish: Aqueous and Dietary Exposure - Fraunhofer IME [ime.fraunhofer.de]

Tripropyltin: An Endocrine Disruptor in Marine Ecosystems - A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of tripropyltin (TPT) and its better-studied analogue, tributyltin (TBT), as potent endocrine-disrupting chemicals (EDCs) in marine species. Designed for researchers, environmental scientists, and drug development professionals, this document synthesizes current knowledge on their mechanisms of action, summarizes quantitative effects, details key experimental protocols, and visualizes the underlying biological pathways.

Executive Summary

Organotin compounds, including this compound (TPT) and tributyltin (TBT), are persistent organic pollutants that have been widely used as biocides in antifouling paints for marine vessels.[1][2][3] Decades of research have revealed their profound endocrine-disrupting effects on a wide range of non-target marine organisms, even at exceptionally low environmental concentrations in the nanogram per liter (ng/L) range.[4] The most well-documented of these effects is "imposex," the imposition of male sexual characteristics, such as a penis and vas deferens, onto female gastropods.[5][6] This phenomenon, which can lead to sterilization and population decline, serves as a sensitive biomarker for organotin contamination.[5][7]

The primary molecular mechanism underlying these effects involves the activation of nuclear receptors, specifically the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[8] Organotins act as potent agonists for this receptor heterodimer, hijacking cellular signaling pathways that regulate sexual development, reproduction, and metabolism. This guide details these mechanisms, presents dose-response data from key studies, outlines the methodologies used to obtain this data, and provides visual representations of the critical pathways and workflows.

Mechanism of Action: The RXR-PPARγ Signaling Pathway

This compound and tributyltin exert their endocrine-disrupting effects by functioning as powerful agonists for the RXR and PPARγ nuclear receptors.[8] These receptors form a heterodimer (RXR-PPARγ) that binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[9]

TBT has been shown to be a high-affinity ligand for RXR and a weaker agonist for PPARγ.[8] Upon binding, the organotin compound induces a conformational change in the receptor complex, leading to the recruitment of coactivator proteins. This entire complex then initiates the transcription of downstream genes. This can disrupt normal endocrine function in two primary ways:

-

Deregulation of Steroid Hormone Metabolism: The activation of the RXR-PPARγ pathway is linked to the modulation of aromatase, an enzyme critical for converting androgens (like testosterone) into estrogens.[4] Inhibition of aromatase activity leads to an accumulation of testosterone, which is a key driver in the development of male sexual characteristics in females (imposex).[4]

-

Inappropriate Gene Activation: The pathway regulates a host of other genes involved in processes like adipogenesis (fat cell development), neuroendocrine signaling, and overall embryonic development.[4][10][11]

The following diagram illustrates the molecular signaling pathway of TPT/TBT endocrine disruption.

Caption: TPT/TBT activates the RXR-PPARγ pathway, leading to altered gene transcription.

Quantitative Data on Endocrine Disruption

The following tables summarize quantitative data from laboratory studies on the effects of TBT on various marine invertebrate species. Although data for TPT is less common, the shared mechanism of action makes TBT data highly relevant.

Table 1: Effects of Tributyltin (TBT) on Imposex and Testosterone Levels in Gastropods Source: Adapted from studies on Thais bufo and T. rudolphi exposed for four weeks.[2][6]

| TBT Concentration (ng/L) | Species | Endpoint | Result |

| 0 (Control) | Thais bufo & T. rudolphi | Imposex | No imposex observed |

| 100 | Thais bufo & T. rudolphi | Imposex | No imposex observed |

| 500 | Thais bufo & T. rudolphi | Imposex | Development of imposex stages |

| 1000 | Thais bufo & T. rudolphi | Imposex | Development of imposex stages |

| 500 & 1000 | Thais bufo & T. rudolphi | Free Testosterone | Significant elevation in females |

Table 2: Effects of Tributyltin (TBT) on Sex Ratio and Survival in Amphipods Source: Adapted from a study on Caprella danilevskii exposed during the embryonic stage for 5 days.[12]

| TBT Concentration (ng/L) | Endpoint | Result |

| 0 (Control) | Offspring Sex Ratio (% Female) | 36% |

| 10 | Offspring Sex Ratio (% Female) | 55.6% |

| 100 | Offspring Sex Ratio (% Female) | 85.7% |

| 1000 | Offspring Sex Ratio (% Female) | 81.8% |

| 0 (Control) | Offspring Survival Rate | ~100% |

| 10 | Offspring Survival Rate | 69% |

| >100 | Parental Female Survival Rate | Significant decrease |

| 10000 | Offspring Survival Rate | 100% mortality |

Table 3: Effects of Tributyltin (TBT) on Sea Urchin Fertilization and Development Source: Adapted from a study on Hemicentrotus pulcherrimus.[13]

| TBT Concentration (ppb or µg/L) | Endpoint | Result |

| 0 (Control) | Fertilization Rate | Baseline |

| 0.05 | Fertilization Rate | Significant reduction |

| 0.02 - 0.73 | Normal Embryogenesis Rate (%) | 35 - 57% |

| 4.68 - 9.22 | Normal Embryogenesis Rate (%) | 0% (Development arrested) |

Experimental Protocols

Detailed and standardized methodologies are crucial for assessing the impact of endocrine disruptors. Below are summaries of key experimental protocols cited in organotin research.

Imposex Assessment in Gastropods

The most common method for quantifying imposex is the determination of the Vas Deferens Sequence Index (VDSI).[3] This protocol involves the morphological examination of female snails to classify the degree of masculinization.

Protocol Summary: Vas Deferens Sequence Index (VDSI)

-

Sample Collection: A representative sample of adult female snails (typically 30-50 individuals) of a uniform size is collected from the study site.

-

Shell Removal: The shell of each snail is carefully cracked and the soft body is removed.

-

Microscopic Examination: Using a dissecting microscope, the area behind the right tentacle is examined for the presence and development stage of male sexual organs (penis and vas deferens).

-

Staging: Each female is assigned a stage based on a standardized classification scheme (e.g., from stage 0 for a normal female to stage 6 for a sterilized female with a fully developed penis and blocked vulva).

-

Index Calculation: The VDSI is calculated as the mean of the imposex stage values for all females in the sample. A higher VDSI indicates a greater degree of imposex and, consequently, higher TBT contamination.

The following diagram illustrates the workflow for imposex assessment.

Caption: Standard workflow for assessing imposex in marine gastropods.

Testosterone Analysis via Radioimmunoassay (RIA)

Elevated testosterone in female snails is a key indicator of endocrine disruption by TPT/TBT.[2][6] Radioimmunoassay is a common technique for its quantification.

Protocol Summary: Testosterone RIA

-

Tissue Homogenization: Snail soft tissues are homogenized in a suitable buffer (e.g., phosphate buffer).

-

Hormone Extraction: Steroids are extracted from the homogenate using an organic solvent like diethyl ether. The solvent is then evaporated.

-

Reconstitution: The dried extract is reconstituted in a buffer compatible with the RIA kit.

-

Immunoassay:

-

A known quantity of radioactively labeled testosterone (e.g., with ¹²⁵I) is mixed with the sample extract.

-

A specific antibody that binds to testosterone is added. The sample's testosterone and the labeled testosterone compete for binding sites on the antibody.

-

The antibody-bound testosterone is separated from the free (unbound) testosterone.

-

-

Quantification: The radioactivity of the antibody-bound fraction is measured using a gamma counter. The amount of testosterone in the sample is inversely proportional to the measured radioactivity and is determined by comparison to a standard curve.

Organotin Analysis via GC-FPD/PFPD

Quantifying TPT/TBT concentrations in biological tissues is essential for correlating exposure with observed effects. This is typically achieved using Gas Chromatography (GC) with a Flame Photometric Detector (FPD) or a Pulsed Flame Photometric Detector (PFPD).[2][3]

Protocol Summary: GC-PFPD for Organotin Analysis

-

Tissue Digestion & Extraction: The biological sample is digested (e.g., using tetramethylammonium hydroxide - TMAH) and the organotins are extracted into an organic solvent (e.g., hexane).

-

Derivatization: Organotin chlorides are not volatile enough for GC analysis. They must be derivatized into a more volatile form, typically through ethylation using sodium tetraethylborate (NaBEt₄).[3]

-

Gas Chromatography (GC): The derivatized extract is injected into the GC. The different organotin compounds are separated based on their boiling points and interaction with the GC column as they travel through it.

-

Pulsed Flame Photometric Detection (PFPD): As the separated compounds exit the GC column, they are burned in a hydrogen-rich flame. The PFPD is specifically tuned to detect the atomic emission of tin, providing high selectivity and sensitivity for organotin compounds.[1]

-

Quantification: The detector response is compared against a calibration curve generated from standards of known concentrations to determine the amount of each organotin compound in the sample.

Sea Urchin Fertilization and Development Assay

This bioassay is a standardized method for assessing the toxicity of environmental samples on the early life stages of marine organisms.[6][7]

Protocol Summary: Echinoid Fertilization Assay

-

Gamete Collection: Mature sea urchins are induced to spawn (e.g., by injection of potassium chloride) to collect sperm and eggs.

-

Sperm Exposure: A dilute suspension of sperm is exposed to various concentrations of the test substance (e.g., TPT-spiked seawater) and a control for a fixed period (e.g., 60 minutes).

-

Fertilization: Eggs are added to the sperm suspensions and allowed to incubate for a short period (e.g., 20 minutes).

-

Test Termination: The test is stopped by adding a preservative (e.g., formalin).

-

Endpoint Assessment:

-

Fertilization Success: An aliquot of each sample is examined under a microscope to determine the percentage of eggs that have successfully formed a fertilization membrane.

-

Embryo Development (Optional Extension): The test can be extended to 48 hours to assess embryological development, scoring for normal and abnormal larval development (teratogenicity).

-

The logical relationship from TPT exposure to population-level impacts is summarized below.

Caption: Causal chain from TPT/TBT release to population-level impacts in marine species.

Conclusion

This compound and its analogues are potent endocrine disruptors that pose a significant threat to marine ecosystems. Their ability to activate the RXR-PPARγ signaling pathway at environmentally relevant concentrations leads to severe reproductive abnormalities, most notably imposex in gastropods. The standardized protocols for assessing imposex and sublethal toxicity, combined with sensitive analytical techniques, provide a robust framework for monitoring and understanding the impact of these hazardous substances. While regulatory actions have curtailed the use of organotins in antifouling paints, their persistence in sediments means that their legacy effects will continue to be a concern for marine life, warranting continued research and monitoring.

References

- 1. ysi.com [ysi.com]

- 2. gcms.labrulez.com [gcms.labrulez.com]

- 3. researchgate.net [researchgate.net]

- 4. embopress.org [embopress.org]

- 5. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. Biological test method: fertilization assay using echinoids (sea urchins and sand dollars), chapter 3 - Canada.ca [canada.ca]

- 8. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A rapid radioimmunoassay for serum testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological test method: fertilization assay using echinoids (sea urchins and sand dollars), chapter 6 - Canada.ca [canada.ca]

- 11. researchgate.net [researchgate.net]

- 12. tau.ac.il [tau.ac.il]

- 13. Potential uses of sea urchin embryos for identifying toxic chemicals: description of a bioassay incorporating cytologic, cytogenetic and embryologic endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Toxicological Profile of Tripropyltin and its Analogue, Tributyltin

Disclaimer: Scientific data specifically on the acute and chronic toxicity of Tripropyltin (TPT) is limited in publicly accessible literature. Therefore, this guide summarizes the available information on TPT and provides a more detailed overview of the toxicological profile of its close structural analogue, Tributyltin (TBT), to offer insights into potential toxic mechanisms. The information on TBT should be considered as a reference for potential effects of TPT, but not as a direct substitute for TPT-specific data.

Acute Toxicity

Data on the acute toxicity of this compound is sparse. Safety data sheets classify it as toxic if swallowed, in contact with skin, or if inhaled. A summary of available acute toxicity data for this compound and comparative data for Tributyltin are presented below.

Quantitative Acute Toxicity Data

| Compound | Test | Species | Route | LD50/LC50 | Reference |

| This compound Chloride | LD50 | Rabbit | Dermal | > 2000 mg/kg bw | [1] |

| Tributyltin Oxide | LC50 | Rat | Inhalation | 77 mg/m³ (4-hour) | [2] |

| Tributyltin Oxide | LD50 | Rat | Dermal | 605 mg/kg bw | [2] |

| Tributyltin Acetate | LD50 | Rat | Oral | 100 ppm (equivalent to 8.4 mg/kg/day) | [3] |

Table 1: Summary of Acute Toxicity Data for this compound and Tributyltin.

Experimental Protocols for Acute Toxicity Testing

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are typically followed for acute toxicity studies.

-

Acute Oral Toxicity (as per OECD Guideline 423): This method involves the administration of the test substance by gavage to fasted animals (commonly rats). The study proceeds sequentially with a small number of animals, and the outcome of each step determines the next dose level. Observations for signs of toxicity are made for at least 14 days. The LD50 is then estimated.[4]

-

Acute Dermal Toxicity (as per OECD Guideline 402): The test substance is applied to a shaved area of the skin (typically of rabbits) and covered with a porous gauze dressing for 24 hours. Animals are observed for signs of toxicity for 14 days. The dermal LD50 is determined based on mortality rates.[1][5]

-

Acute Inhalation Toxicity (as per OECD Guideline 403): Animals (usually rats) are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber for a defined period (typically 4 hours). Animals are observed for up to 14 days for signs of toxicity and mortality to determine the LC50.[6][7]

Chronic Toxicity

No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Tributyltin

| Compound | Species | Duration | Effect | NOAEL | LOAEL | Reference |

| Tributyltin Oxide | Rat | 18 months | Immunological effects | 0.025 mg/kg/day | 0.25 mg/kg/day | [8] |

| Tributyltin Oxide | Rat | 106 weeks | No treatment-related alterations in the gastrointestinal tract | - | >2.5 mg/kg/day | [9] |

| Tributyltin Chloride | Rat | 4 weeks | Systemic toxicity | - | - | [3] |

Table 2: Summary of Chronic Toxicity Data (NOAEL and LOAEL) for Tributyltin.

Experimental Protocols for Chronic Toxicity Studies

Chronic toxicity studies, often combined with carcinogenicity assessments, involve repeated administration of a substance to animals for a significant portion of their lifespan (e.g., 2 years in rats).

-

Experimental Design: Animals are typically divided into a control group and at least three dose groups. The substance is administered daily, usually in the diet or drinking water.

-

Endpoints Evaluated: A comprehensive range of endpoints are assessed, including clinical observations, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, organ weights, and detailed histopathological examination of all major organs and tissues.[10]

Signaling Pathways and Mechanisms of Toxicity (Primarily based on Tributyltin)

The molecular mechanisms of organotin toxicity have been more extensively studied for Tributyltin. These studies provide a framework for understanding the potential pathways affected by this compound.

Induction of Apoptosis via Endoplasmic Reticulum and Mitochondrial Pathways

Tributyltin has been shown to induce apoptosis (programmed cell death) in various cell types, including hepatocytes and neurons.[11] This process involves the activation of signaling cascades originating from both the endoplasmic reticulum (ER) and mitochondria.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. dtsc.ca.gov [dtsc.ca.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Acute inhalation toxicity of cetylpyridinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. References for HEAST Table 1 [rais.ornl.gov]

- 11. Tributyltin induces apoptotic signaling in hepatocytes through pathways involving the endoplasmic reticulum and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Tripropyltin's Impact on Non-Target Organisms: An In-depth Technical Guide

An overview of the ecotoxicological effects, underlying mechanisms, and analytical methodologies concerning tripropyltin exposure in unintended biological systems.

Introduction

This compound (TPT), an organotin compound, has seen use in industrial applications, contributing to its presence in various environmental compartments. While its intended uses are specific, its unintended release into the ecosystem raises significant concerns regarding its impact on non-target organisms. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on a range of non-target organisms, from microorganisms to vertebrates. The document details the compound's toxicity, explores the molecular signaling pathways it disrupts, outlines standard experimental protocols for its assessment, and describes analytical methods for its detection. This guide is intended for researchers, scientists, and drug development professionals engaged in environmental toxicology, pharmacology, and risk assessment.

Ecotoxicity of this compound to Non-Target Organisms

The toxicity of this compound varies across different species and trophic levels. The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound and related, structurally similar organotin compounds like tributyltin (TBT) and triphenyltin (TPT), which are often used as surrogates in toxicological assessments due to their similar modes of action.

Table 1: Acute Toxicity of Organotins to Aquatic Organisms

| Species | Compound | Exposure Duration | Endpoint | Concentration (µg/L) | Reference |

| Daphnia magna (Water flea) | This compound | 48 hours | EC50 (Immobilisation) | 7.5 | [1] |

| Sparus aurata (Gilthead seabream) embryos | Tributyltin chloride (TBTCl) | 24 hours | LC50 | 28.3 | [2] |

| Sparus aurata (Gilthead seabream) embryos | Triphenyltin chloride (TPhTCl) | 24 hours | LC50 | 34.2 | [2] |

| Freshwater Fish (various) | Tributyltin (TBT) | 96 hours | LC50 | 3.45 - 7.1 | [3] |

| Freshwater Hydra | Tributyltin (TBT) | 96 hours | SMAV | 1.14 - 1.80 | [3] |

| Potamopyrgus antipodarum (Freshwater mudsnail) | Tributyltin (TBT) | 4 weeks | LC50 | 542,000 (in sediment, as TBT-Sn/kg) | [4] |

Table 2: Chronic Toxicity and No-Observed-Adverse-Effect-Level (NOAEL) of Organotins

| Species | Compound | Exposure Duration | Endpoint | NOAEL/LOEC | Reference |

| Rat | Tributyltin (TBT) | 28 days (oral) | Various toxicological endpoints | - | [5] |

| Rabbit | Triphenyltin hydroxide (TPTH) | - | Maternal toxicity | 0.1 mg/kg bw/day | [6] |

| Rat | Tributyltin oxide (TBTO) | Chronic feeding | Immunotoxicity | 0.025 mg/kg bw/day | [6] |

| Potamopyrgus antipodarum (Freshwater mudsnail) | Tributyltin (TBT) | 4 weeks | Embryo production | LOEC: 10,000 µg/kg (in sediment, as TBT-Sn/kg) | [4] |

Mechanisms of this compound Toxicity

This compound exerts its toxic effects through multiple mechanisms, primarily by disrupting cellular energy metabolism, inducing oxidative stress, interfering with endocrine signaling, and triggering apoptosis.

Inhibition of ATPase Activity

Organotin compounds, including this compound, are known inhibitors of ATP synthase, a critical enzyme in cellular energy production. By binding to the F0 subunit of the mitochondrial ATP synthase, they block the proton channel, which disrupts oxidative phosphorylation and leads to a depletion of cellular ATP. This inhibition of energy metabolism can have widespread consequences for cellular function and viability.

Endocrine Disruption via Nuclear Receptor Interaction

This compound and other organotins are potent endocrine disruptors. They can act as agonists for nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Retinoid X Receptor (RXR). The activation of the PPARγ/RXR heterodimer is a key event in adipogenesis (fat cell differentiation). By activating these receptors, this compound can promote the development of adipose tissue and interfere with normal endocrine signaling, potentially leading to reproductive and developmental abnormalities.

Induction of Oxidative Stress

Exposure to this compound can lead to an overproduction of reactive oxygen species (ROS), resulting in oxidative stress. This occurs when the cellular antioxidant defense mechanisms are overwhelmed. The Keap1-Nrf2 pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes. This compound has been shown to activate the Keap1-Nrf2 pathway, indicating its ability to induce an oxidative stress response.

Apoptosis Induction

This compound can induce programmed cell death, or apoptosis, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can also trigger apoptosis via the endoplasmic reticulum (ER) stress pathway. This involves the disruption of calcium homeostasis within the ER, leading to the activation of caspases and subsequent execution of the apoptotic program.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

PPARγ/RXR Activation Pathway

Caption: this compound activation of the PPARγ/RXR signaling pathway.

Oxidative Stress and the Keap1-Nrf2 Pathway

Caption: this compound-induced oxidative stress via the Keap1-Nrf2 pathway.

Apoptosis Induction Pathways

Caption: this compound-induced apoptosis via ER stress and mitochondrial pathways.

Experimental Protocols

The assessment of this compound's toxicity relies on standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and comparability of data across different laboratories.

OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

-

Objective: To determine the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[7]

-

Test Principle: Exponentially growing cultures of algae (e.g., Pseudokirchneriella subcapitata) are exposed to a range of concentrations of the test substance in a batch culture system for 72 hours.[1] The inhibition of growth is measured by changes in cell density over time compared to a control.[1]

-

Methodology:

-

Test Organisms: Aseptically cultured, exponentially growing green algae or cyanobacteria.

-

Test Conditions: The test is conducted in a nutrient-rich medium under continuous, uniform illumination and constant temperature.

-

Procedure:

-

A series of test solutions with at least five different concentrations of this compound are prepared.

-

A control group with no test substance is also included.

-

Each concentration and the control are tested in triplicate.

-

A known density of algal cells is inoculated into each test flask.

-

The flasks are incubated for 72 hours.

-

Algal biomass is measured at least once every 24 hours using methods such as cell counts with a haemocytometer or spectrophotometric absorbance.

-

-

Data Analysis: The average specific growth rate and yield for each concentration are calculated. The EC50 (the concentration that causes a 50% reduction in growth) is determined by plotting the percentage inhibition of growth against the logarithm of the test substance concentration.[8]

-

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

-

Objective: To determine the acute immobilisation of Daphnia magna after 48 hours of exposure to a test substance.[9]

-

Test Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[10] Immobilisation, defined as the inability to swim after gentle agitation, is recorded at 24 and 48 hours.[10]

-

Methodology:

-

Test Organisms: Young Daphnia magna from a healthy, breeding culture.

-

Test Conditions: The test is conducted in a defined culture medium at a constant temperature and with a specified photoperiod.

-

Procedure:

-

At least five concentrations of this compound are prepared in a geometric series.

-

A control group is maintained under the same conditions without the test substance.

-

At least 20 daphnids, divided into four replicates of five, are used for each concentration and the control.[9]

-

The daphnids are placed in the test solutions and incubated for 48 hours.

-

The number of immobilised daphnids is recorded at 24 and 48 hours.

-

-

Data Analysis: The percentage of immobilised daphnids at each concentration is calculated. The EC50 at 48 hours is determined using statistical methods such as probit analysis.[11]

-

OECD Guideline 203: Fish, Acute Toxicity Test

-

Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.[12]

-

Test Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.[12] Mortalities are recorded at 24, 48, 72, and 96 hours.[12]

-

Methodology:

-

Test Organisms: A recommended fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), of a specified size and age.

-

Test Conditions: The test is conducted in water of a defined quality, at a constant temperature, and with a specific photoperiod.

-

Procedure:

-

A range of at least five concentrations of this compound are prepared.

-

A control group is maintained in water without the test substance.

-

A minimum of seven fish are used for each concentration and the control.[13]

-

The fish are introduced to the test chambers and observed for mortality and any abnormal behavioral or physiological responses at 24, 48, 72, and 96 hours.

-

-

Data Analysis: The cumulative mortality at each concentration is recorded. The 96-hour LC50 and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.[14]

-

OECD Guideline 407: Repeated Dose 28-Day Oral Toxicity Study in Rodents

-

Objective: To assess the sub-acute toxicity of a chemical when administered orally to rodents for 28 days.[5]

-

Methodology:

-

Test Animals: Typically, young adult rats of a common laboratory strain.

-

Administration of Test Substance: The substance is usually administered by gavage or in the diet or drinking water.

-

Procedure:

-

At least three dose groups and a control group are used.

-

Animals are observed daily for clinical signs of toxicity.

-

Body weight and food/water consumption are measured weekly.

-

At the end of the 28-day period, blood samples are collected for hematology and clinical chemistry analysis.

-

A full necropsy is performed on all animals, and organ weights are recorded.

-

Histopathological examination of major organs and tissues is conducted.

-

-

Data Analysis: The data are evaluated for dose-related effects on the various parameters measured. The No-Observed-Adverse-Effect-Level (NOAEL) is determined, which is the highest dose at which no statistically significant adverse effects are observed.

-

Analytical Methods for this compound Detection

Accurate quantification of this compound in environmental and biological samples is crucial for assessing exposure and risk. Various analytical techniques are employed for this purpose.

Sample Preparation and Extraction

-

Water Samples: For water samples, solid-phase extraction (SPE) is a common method. The water sample is passed through a C18 cartridge, and the retained this compound is then eluted with an appropriate solvent like methanol containing acetic acid.[15]

-

Sediment and Soil Samples: Extraction from solid matrices often involves sonication or microwave-assisted extraction with a solvent mixture, such as hexane and acetic acid.[16] A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method using acidified acetonitrile followed by a dispersive solid-phase extraction (dSPE) clean-up step with C18 can also be used for soil samples.[15]

-

Biological Tissues: For biological tissues, homogenization is followed by solvent extraction, often with a mixture of hexane and tropolone. The extract then undergoes a clean-up step to remove interfering lipids and other biological macromolecules.

Instrumental Analysis

-